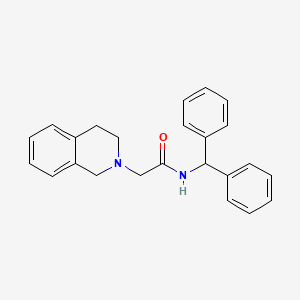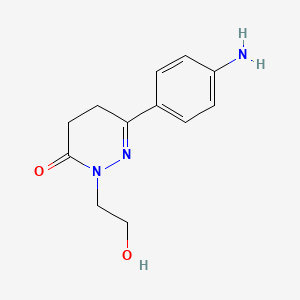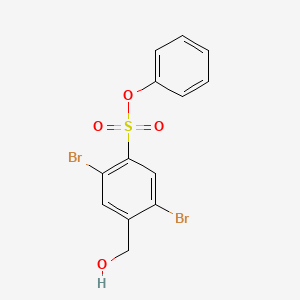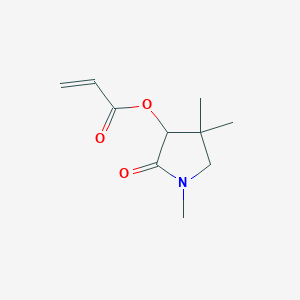
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one is a heterocyclic compound that contains a thiazinanone ring fused with a pyridine and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one typically involves the reaction of 4-methoxybenzaldehyde, 2-aminopyridine, and thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the thiazinanone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinanone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one: A reduced form of the thiazinanone compound.
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-thione: A sulfur analog with different reactivity.
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-ol: A hydroxylated derivative with potential different biological activity.
Uniqueness
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazinan-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
823192-04-7 |
|---|---|
Fórmula molecular |
C16H16N2O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-pyridin-2-yl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C16H16N2O2S/c1-20-13-7-5-12(6-8-13)16-18(15(19)9-11-21-16)14-4-2-3-10-17-14/h2-8,10,16H,9,11H2,1H3 |
Clave InChI |
YYZSVIBYSCMKDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2N(C(=O)CCS2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
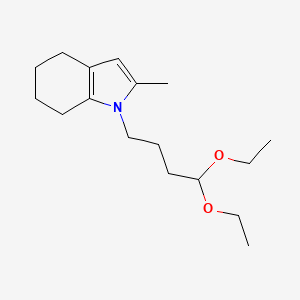
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

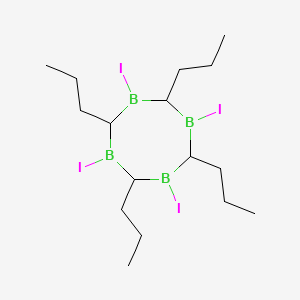

![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
